6-Phenyloctahydroindolizin-6-amine
Description
6-Phenyloctahydroindolizin-6-amine is a bicyclic amine derivative characterized by a saturated octahydroindolizine core with a phenyl substituent at the 6-position.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
6-phenyl-2,3,5,7,8,8a-hexahydro-1H-indolizin-6-amine |
InChI |
InChI=1S/C14H20N2/c15-14(12-5-2-1-3-6-12)9-8-13-7-4-10-16(13)11-14/h1-3,5-6,13H,4,7-11,15H2 |
InChI Key |
LXQAPKLETBYZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(CN2C1)(C3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and physicochemical differences between 6-Phenyloctahydroindolizin-6-amine and selected analogs:
*Estimated based on octahydroindolizine (C₈H₁₅N, MW 125.21) + phenyl (C₆H₅) and amine group adjustments.
Key Observations:
- Indazole () and quinazoline () derivatives exhibit aromaticity, which may enhance π-π stacking but reduce metabolic stability compared to saturated scaffolds.
- In contrast, the trifluoromethyl group in 6-(Trifluoromethyl)-1H-indazol-5-amine is strongly electron-withdrawing, polarizing the molecule and possibly improving solubility in aqueous environments . Quinazoline derivatives () demonstrate substituent-dependent reactivity, where electron-donating groups (e.g., -OCH₃) improve synthesis yields, suggesting similar electronic effects could influence the functionalization of 6-Phenyloctahydroindolizine analogs .
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